

# The Biological Activity of Nintedanib on c-Met Signaling: A Technical Guide

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## Compound of Interest

**Compound Name:** *N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide*

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## Introduction

Nintedanib (also known as CT-053) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI).<sup>[1][2]</sup> It has demonstrated significant inhibitory activity against several receptor tyrosine kinases implicated in cancer progression, including c-Met (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Axl.<sup>[1][2][3]</sup> The c-Met signaling pathway, in particular, is a critical driver of tumor cell proliferation, survival, migration, and invasion when dysregulated.<sup>[4][5]</sup> This technical guide provides an in-depth overview of the biological activity of Nintedanib with a specific focus on its mechanism of action within the c-Met signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

## Quantitative Biological Activity of Nintedanib

The inhibitory potency of Nintedanib has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar concentrations.

## Table 1: In Vitro Kinase Inhibition Profile of Nintedanib

Target Kinase	IC50 (nM)
c-Met	6.7
VEGFR2	1.9
Axl	<1.0

Data sourced from MedChemExpress and Selleck Chemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Table 2: In Vitro Cellular Activity of Ningetinib**

Assay	Cell Line	Stimulant	IC50 (nM)
HUVEC Proliferation	HUVEC	HGF	8.6
HUVEC Proliferation	HUVEC	VEGF	6.3
Microvascular Angiogenesis (Rat Aortic Rings)	-	-	6.3
FLT3-ITD-expressing Cell Proliferation	MV4-11	-	1.64
FLT3-ITD-expressing Cell Proliferation	MOLM13	-	3.56

Data sourced from MedChemExpress and recent studies on acute myeloid leukemia.[\[2\]](#)[\[3\]](#)[\[6\]](#)

**Table 3: In Vivo Efficacy of Ningetinib in a U87MG Glioblastoma Xenograft Model**

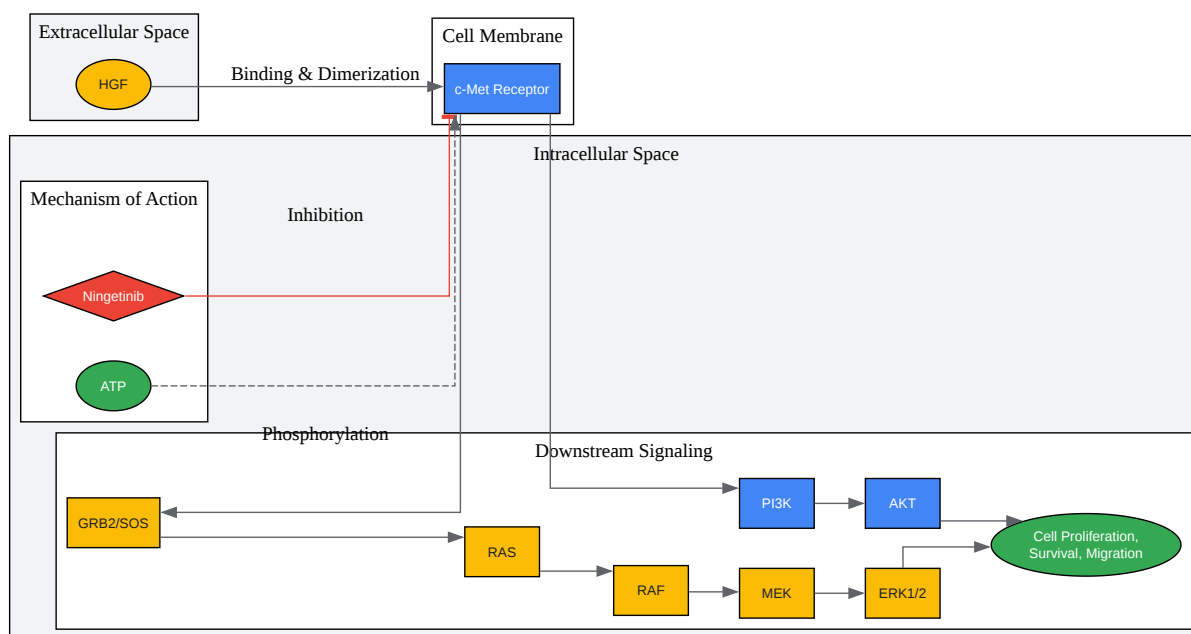
Treatment Group	Dose	Administration	Outcome
Ningetinib Tosylate	3 mg/kg (single dose)	Oral	Potent inhibition of c-Met, AKT, and ERK1/2 phosphorylation in tumor tissues for up to 6 hours.[2][3]
Ningetinib Tosylate	20 mg/kg/day (for 21 days)	Oral	Prolonged median survival time and a 32% increase in life-span (p=0.003) versus vehicle.[2][3]

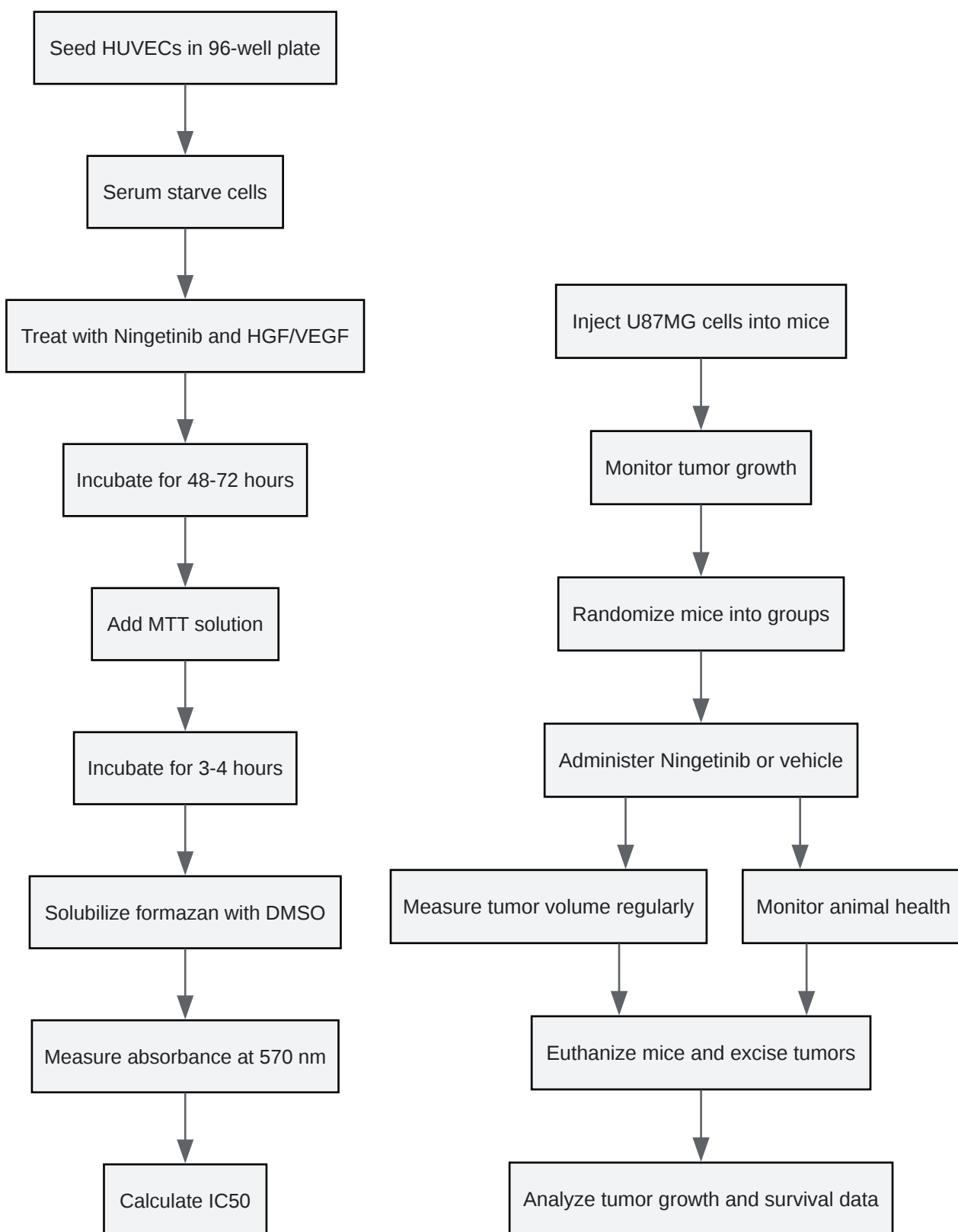
Data sourced from MedChemExpress.[2][3]

## The c-Met Signaling Pathway and Ningetinib's Mechanism of Action

The c-Met receptor tyrosine kinase is typically activated by its ligand, hepatocyte growth factor (HGF).[4] This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[4]

Ningetinib functions as an ATP-competitive inhibitor of the c-Met kinase.[7] By binding to the ATP-binding pocket of the c-Met kinase domain, Ningetinib prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[7] This inhibition of c-Met phosphorylation has been observed to suppress the activation of key downstream effectors such as AKT and ERK1/2.[2][3]





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